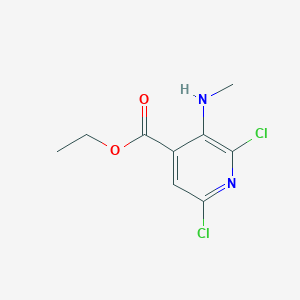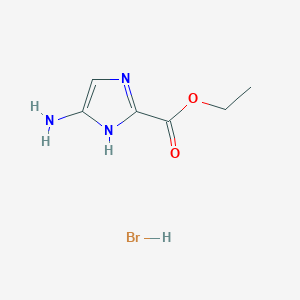
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the imidazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
科学研究应用
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
作用机制
The mechanism of action of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids .
相似化合物的比较
Similar Compounds
Ethyl imidazole-4-carboxylate: Similar in structure but lacks the amino group.
4-Amino-1H-imidazole-2-carboxamide: Contains an amide group instead of an ester group.
1H-Imidazole-4-carboxylic acid: Similar core structure but different functional groups.
Uniqueness
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its hydrobromide form enhances its solubility and stability, making it suitable for various research and industrial applications .
属性
分子式 |
C6H10BrN3O2 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC 名称 |
ethyl 5-amino-1H-imidazole-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H |
InChI 键 |
YXUQCUQGAOIMGU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=C(N1)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)

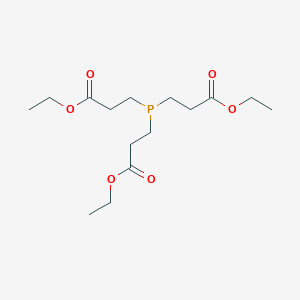

![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
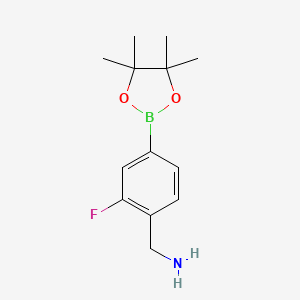


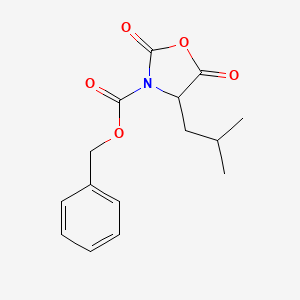
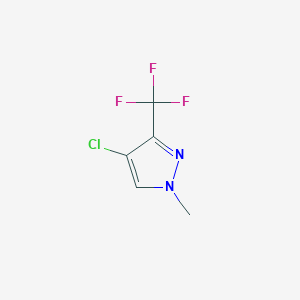
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
